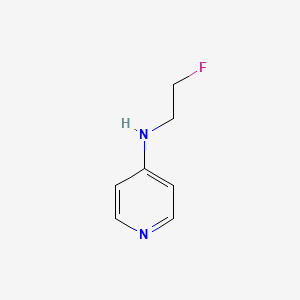

(R)-FTY-720 Phosphonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“®-FTY-720 Phosphonate” is a type of phosphonate, a class of organophosphorus compounds containing C−PO(OR)2 groups . Phosphonates are known for their high biological activity due to their unique carbon-phosphorus (C–P) bonds . They are less susceptible to resistance and have the advantages of high efficacy, fast efficacy, low dosage, and wide use .

Synthesis Analysis

Phosphonates are typically synthesized from phosphorous acid, exploiting its reactive P−H bond . They can be alkylated via the Kabachnik–Fields reaction or Pudovik reaction to give aminophosphonate . In the Hirao coupling, dialkyl phosphites undergo a palladium-catalyzed coupling reaction with an aryl halide to form a phosphonate . A method based on chemoselective activation with triflic anhydride has been developed for the modular preparation of phosphonylated derivatives .

Molecular Structure Analysis

Phosphonates feature tetrahedral phosphorus centers . They are structurally closely related to phosphorous acid . Phosphonate salts are the result of deprotonation of phosphonic acids, which are diprotic acids . Phosphonate esters are the result of condensation of phosphonic acids with alcohols .

Chemical Reactions Analysis

Phosphonic acids are organic compounds of the form R-PO3H2 . Phosphonates are the corresponding anions formed by ionization of one or more of the acidic hydrogens . Decomposition of these compounds by oxidation will liberate the organically bound phosphate as orthophosphate .

Physical And Chemical Properties Analysis

Phosphonates are generally nonvolatile solids that are poorly soluble in organic solvents, but soluble in water and common alcohols . They are characterized by high chemical stability .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Phosphonates are considered resources of important biologically active compounds . They have garnered considerable attention for years owing to both their singular biological properties and their synthetic potential . There is growing concern regarding the development of new environmentally friendly and non-drug resistant pesticides . This provides a basis for the development of new phosphonate compound pesticides .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of (R)-FTY-720 Phosphonate can be achieved through a series of reactions involving starting materials such as (R)-FTY-720, phosphorus trichloride, triethylamine, and ethanol.", "Starting Materials": [ "(R)-FTY-720", "Phosphorus trichloride", "Triethylamine", "Ethanol" ], "Reaction": [ "1. (R)-FTY-720 is reacted with phosphorus trichloride in the presence of triethylamine to form (R)-FTY-720 phosphorochloridate.", "2. The resulting (R)-FTY-720 phosphorochloridate is then reacted with ethanol to form (R)-FTY-720 phosphonate diester.", "3. Finally, the (R)-FTY-720 phosphonate diester is treated with triethylamine to remove the diethylphosphate group and form (R)-FTY-720 phosphonate." ] } | |

Número CAS |

1142015-26-6 |

Fórmula molecular |

C20H36NO4P |

Peso molecular |

385.485 |

Nombre IUPAC |

[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |

InChI |

InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |

Clave InChI |

XDSPSYJWGHPIAZ-HXUWFJFHSA-N |

SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |

Sinónimos |

P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![disodium;N-[4-[(2-acetamido-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfophenyl]hexanimidate](/img/structure/B571239.png)

![5H-azeto[1,2-f]pteridine](/img/structure/B571242.png)

![a-D-Glucopyranoside,methyl 4-O-[2-O-acetyl-6-methyl-3-O-(phenylmethyl)-a-L-idopyranuronosyl]-2-deox](/img/structure/B571245.png)